N-Chlorocarbonyl Desloratadine N-Chlorocarbonyl Desloratadine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199448
InChI:
SMILES:
Molecular Formula: C₂₀H₁₈Cl₂N₂O
Molecular Weight: 373.28

N-Chlorocarbonyl Desloratadine

CAS No.:

Cat. No.: VC0199448

Molecular Formula: C₂₀H₁₈Cl₂N₂O

Molecular Weight: 373.28

* For research use only. Not for human or veterinary use.

N-Chlorocarbonyl Desloratadine -

Specification

Molecular Formula C₂₀H₁₈Cl₂N₂O
Molecular Weight 373.28

Introduction

Chemical Structure and Properties

N-Chlorocarbonyl Desloratadine is derived from Desloratadine (8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo cyclohepta[1,2-b]pyridine), which has a molecular formula of C19H19ClN2 . The N-Chlorocarbonyl derivative incorporates a chlorocarbonyl functional group attached to the nitrogen of the piperidine ring in the Desloratadine structure. This modification creates a reactive intermediate that facilitates further synthetic transformations in pharmaceutical manufacturing.

The compound can be understood in relation to the parent compound, Desloratadine, which has the following structural characteristics:

  • A tricyclic core structure with a benzocycloheptapyridine ring system

  • A chlorine atom at position 8

  • A piperidinylidene moiety at position 11

The addition of the chlorocarbonyl group to the piperidine nitrogen creates a carbamoyl chloride functional group, which significantly alters the reactivity and chemical properties of the molecule.

Synthesis Methods

The synthesis of N-Chlorocarbonyl Desloratadine typically involves the reaction of methyl desloratadine with chloroethyl chloroformate. This reaction pathway is detailed in patent CN113004245B, which describes a preparation method wherein "methyl desloratadine is firstly reacted with chloroethyl chloroformate to prepare" the intermediate compound .

The general synthetic pathway can be summarized as follows:

  • Preparation of methyl desloratadine from appropriate precursors

  • Reaction of methyl desloratadine with chloroethyl chloroformate

  • Formation of the N-chlorocarbonyl intermediate

  • Subsequent transformation to produce desloratadine

This synthetic approach represents an advancement over traditional methods for producing desloratadine, which often involved direct hydrolysis of loratadine with inorganic bases—a process characterized by "severe reaction conditions, long reaction time and more generated impurities" .

Role in Pharmaceutical Manufacturing

N-Chlorocarbonyl Desloratadine serves as a key intermediate in the synthesis of Desloratadine, which is marketed under brand names such as Clarinex, Aerius, and others. The importance of this intermediate lies in its ability to facilitate more efficient and controlled synthetic pathways compared to traditional methods.

Conventional desloratadine synthesis from loratadine has several limitations:

The use of N-Chlorocarbonyl Desloratadine in synthetic pathways aligns with modern pharmaceutical manufacturing principles that emphasize efficiency, purity, and sustainability .

Analytical Characterization

Analytical characterization of N-Chlorocarbonyl Desloratadine is essential for quality control during pharmaceutical manufacturing. While specific analytical data for this compound is limited in the available literature, typical characterization methods would include:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • X-ray Crystallography (for solid-state analysis)

These techniques would be employed to confirm structural integrity, assess purity, and identify potential impurities in the intermediate compound.

Comparison with Other Desloratadine Derivatives

Several derivatives of Desloratadine have been documented in pharmaceutical research. The N-Chlorocarbonyl derivative represents one of several important modified forms:

DerivativeStructure ModificationPrimary Function
N-Chlorocarbonyl DesloratadineChlorocarbonyl group at piperidine NSynthetic intermediate
Desloratadine N-HydroxypiperidineHydroxyl group at piperidine NMetabolite/intermediate
Desloratadine Related Compound FFormyl group at piperidine NKnown impurity
Desloratadine Related Compound BTetrahydropyridinyl modificationReference standard

The N-formyl impurity of desloratadine, known as Desloratadine Related Compound F (8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo cyclohepta[1,2-b]pyridine), has been identified as a potential source of color instability in desloratadine formulations .

Regulatory Status and Manufacturing Significance

The finished product, Desloratadine, is regulated as a prescription or over-the-counter medication depending on the jurisdiction. It is approved for the treatment of:

  • Seasonal allergic rhinitis

  • Perennial allergic rhinitis

  • Chronic idiopathic urticaria

The quality of intermediates like N-Chlorocarbonyl Desloratadine directly impacts the purity, stability, and efficacy of the final pharmaceutical product.

Future Research Directions

Future research involving N-Chlorocarbonyl Desloratadine may focus on several areas:

  • Optimization of synthetic pathways to further improve yield and purity

  • Development of greener manufacturing processes with reduced environmental impact

  • Investigation of alternative applications in pharmaceutical synthesis

  • Detailed structure-activity relationship studies to inform the design of next-generation antihistamines

  • Exploration of continuous flow chemistry for more efficient production

These research directions align with broader trends in pharmaceutical manufacturing toward more sustainable, efficient, and precise synthetic methodologies.

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